molecular formula C17H24FNO3 B8491177 Tert-butyl 4-(2-fluorophenyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl 4-(2-fluorophenyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8491177
M. Wt: 309.4 g/mol
InChI Key: RVAPAFFMSSKSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-fluorophenyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24FNO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24FNO3

Molecular Weight

309.4 g/mol

IUPAC Name

tert-butyl 4-(2-fluorophenyl)-4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24FNO3/c1-16(2,3)22-15(21)19-10-8-17(12-20,9-11-19)13-6-4-5-7-14(13)18/h4-7,20H,8-12H2,1-3H3

InChI Key

RVAPAFFMSSKSAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with 1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid (1.51 g, 4.6 mmol) and tetrahydrofuran (10 mL). The reaction was placed under nitrogen. To the flask was added borane-tetrahydrofuran complex (1 M in tetrahydrofuran, 9.2 mL, 9.2 mmol). The reaction was allowed to stir at rt for 48 hr. The reaction was cooled to 0° C. and quenched with methanol (50 mL). The solution was then concentrated in vacuo. The residue was purified via column chromatography (25% ethyl acetate/75% hexanes→60% ethyl acetate/hexanes) to yield 1.0 g (70%) of the desired alcohol. 1H-NMR (CDCl3, 400 MHz) δ ppm 7.26 (m, 2H), 7.11 (m, 1H), 7.01 (m, 1H), 3.72 (m, 4H), 3.09 (m, 2H), 2.27 (m, 2H), 1.79 (m, 2H), 1.42 (s, 9H). Mass Spec.: 332.18 (MNa)+. LC: tr=3.301 min (Phenomenex-Luna 4.6×50 mm S10, 10% MeOH/90% H2O/0.1% TFA→90% MeOH/10% H2O/0.1% TFA Gradient Time=4 min, Flow rate=4 mL/min).
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Yield
70%

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